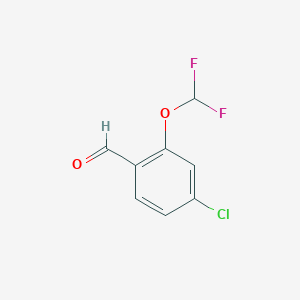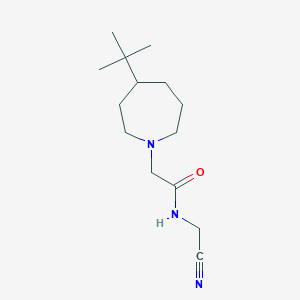
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has been extensively studied for its unique properties and mechanism of action.
Mécanisme D'action
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in various physiological processes, including learning, memory, and inflammation. The compound has shown to be highly selective for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is its high selectivity for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for the research and development of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide. One of the areas of focus could be to optimize the synthesis process to improve the yield and purity of the final product. Another potential direction could be to study the compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to improve the compound's solubility in water to make it more suitable for in vivo administration.
In conclusion, 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is a novel compound that has shown significant potential in various scientific research applications. Its unique properties and mechanism of action make it a potential therapeutic agent for various neurological disorders and inflammatory diseases. Further research is needed to explore its full potential and optimize its synthesis process to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide involves a multi-step process that includes the reaction of tert-butylamine and 2-bromoacetamide, followed by the reaction with sodium cyanide to form the desired compound. The synthesis process has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-14(2,3)12-5-4-9-17(10-6-12)11-13(18)16-8-7-15/h12H,4-6,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGPWLDMQYSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(CC1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

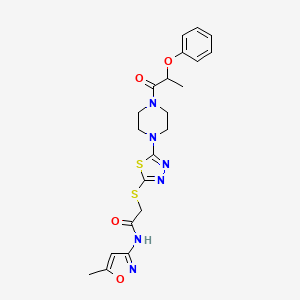
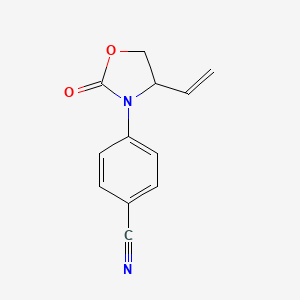


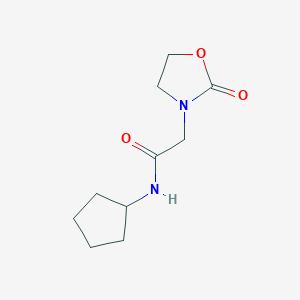

![2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2924138.png)
![8-(4-fluorophenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2924141.png)
![4-Fluorofuro[3,2-c]pyridine](/img/structure/B2924142.png)


![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)

